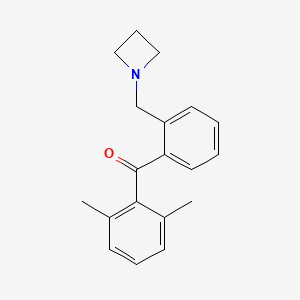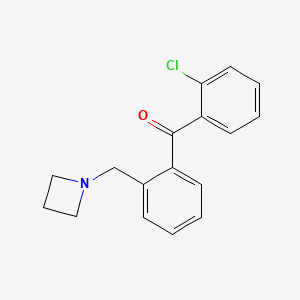
2-Chloro-3-(2-methoxybenzyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chloro-3-(2-methoxybenzyl)pyrazine" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 4 within a six-membered ring. Pyrazine derivatives are known for their diverse chemical properties and biological activities, making them of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazine derivatives often involves starting materials that are readily substituted to create a wide range of compounds. For instance, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives can be achieved using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials, which are prepared from 5-chloroanisic acid . The process includes treating these compounds with methylhydrazine or phenylhydrazine to afford benzamides, followed by reactions with hydrazine hydrate to yield pyrazoline derivatives . These derivatives can be further modified through acetylation or reaction with secondary amines and paraformaldehyde to produce N-substituted pyrazoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical behavior. For example, in the crystal structure of a co-crystal involving a pyrazinium cation and a neutral molecule, the two aromatic rings are twisted along the bond, and the cation acts as a hydrogen-bond donor to the perchlorate ion . In another instance, the crystal structure of a pyrazine-2-carbohydrazide derivative shows extended chains formed by intermolecular hydrogen bonds, with additional hydrogen bonds involving water molecules and π-π stacking interactions between benzene and pyrazine rings .
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitution. Chloropyrazines, for example, can react with sodium methoxide, sodium benzyl oxide, and other nucleophiles to yield substituted pyrazines . The reaction conditions, such as the solvent used, can influence the outcome of these reactions, leading to different isomeric products .
Physical and Chemical Properties Analysis
The physical properties of pyrazine derivatives, such as their state (solid, liquid), color, and solubility, are determined by their specific substituents. For instance, a pyrazoline derivative synthesized from dichlorophenyl and hydroxy-methoxyphenyl groups was obtained as a pale yellow powder . The chemical properties, including reactivity and biological activity, are also influenced by the substituents. Some pyrazoline derivatives exhibit strong antioxidant activity, antibacterial activity against both Gram-positive and Gram-negative bacteria, and toxicity as determined by the Brine Shrimp Lethality Test . Additionally, pharmacological screening of certain pyrazole derivatives has shown good anti-inflammatory activities with less toxicity .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- Application : The compound is used in the synthesis of various amides .
- Method : Aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines .
- Results : The synthesized amides were characterized and assayed in vitro for their antimycobacterial, antifungal, antibacterial and photosynthesis-inhibiting activity .
-
Biophysics
- Application : The compound interacts with the D intermediate, i.e., with the tyrosine radical which is situated at 161th position on D2 protein occurring on the donor side of PS2 .
- Method : The interaction was studied using EPR spectroscopy .
- Results : The results of this study were not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOVNRUTNABEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NC=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259352 |
Source


|
| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-methoxybenzyl)pyrazine | |
CAS RN |
1119450-87-1 |
Source


|
| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)





